molecular formula C4H13ClN2O2S B13591753 (2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride

(2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride

Cat. No.: B13591753
M. Wt: 188.68 g/mol
InChI Key: DPQQUVUACBMVLB-WCCKRBBISA-N
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Description

(2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is characterized by the presence of an amino group, a methyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-1-amino-2-propanol and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Formation of Sulfonamide Group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative, resulting in the formation of the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, ensuring the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Scientific Research Applications

(2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-amino-2-propanol
  • N-methyl-2-propanesulfonamide
  • (2S)-1-amino-3-methylbutane-2-sulfonamide

Uniqueness

(2S)-1-amino-N-methylpropane-2-sulfonamidehydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a sulfonamide group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C4H13ClN2O2S

Molecular Weight

188.68 g/mol

IUPAC Name

(2S)-1-amino-N-methylpropane-2-sulfonamide;hydrochloride

InChI

InChI=1S/C4H12N2O2S.ClH/c1-4(3-5)9(7,8)6-2;/h4,6H,3,5H2,1-2H3;1H/t4-;/m0./s1

InChI Key

DPQQUVUACBMVLB-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](CN)S(=O)(=O)NC.Cl

Canonical SMILES

CC(CN)S(=O)(=O)NC.Cl

Origin of Product

United States

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